REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8]CC2C=CC=CC=2)[CH:5]=[CH:4][C:3]=1/[CH:16]=[CH:17]/[C:18]([O:20][CH2:21][CH3:22])=[O:19]>[Pd].CCO>[OH:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)OCC1=CC=CC=C1)/C=C/C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred rapidly at ambient temperature for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washing in with more EtOH (2×4 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washing with EtOH
|
Type
|
CUSTOM
|
Details
|
purified by SPE (silica, 20 g cartridge)
|
Type
|
WASH
|
Details
|
eluting with cyclohexane
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=C1)CCC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 548 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |